

Ceralasertib: An In-depth Investigation of Potential Off-Target Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

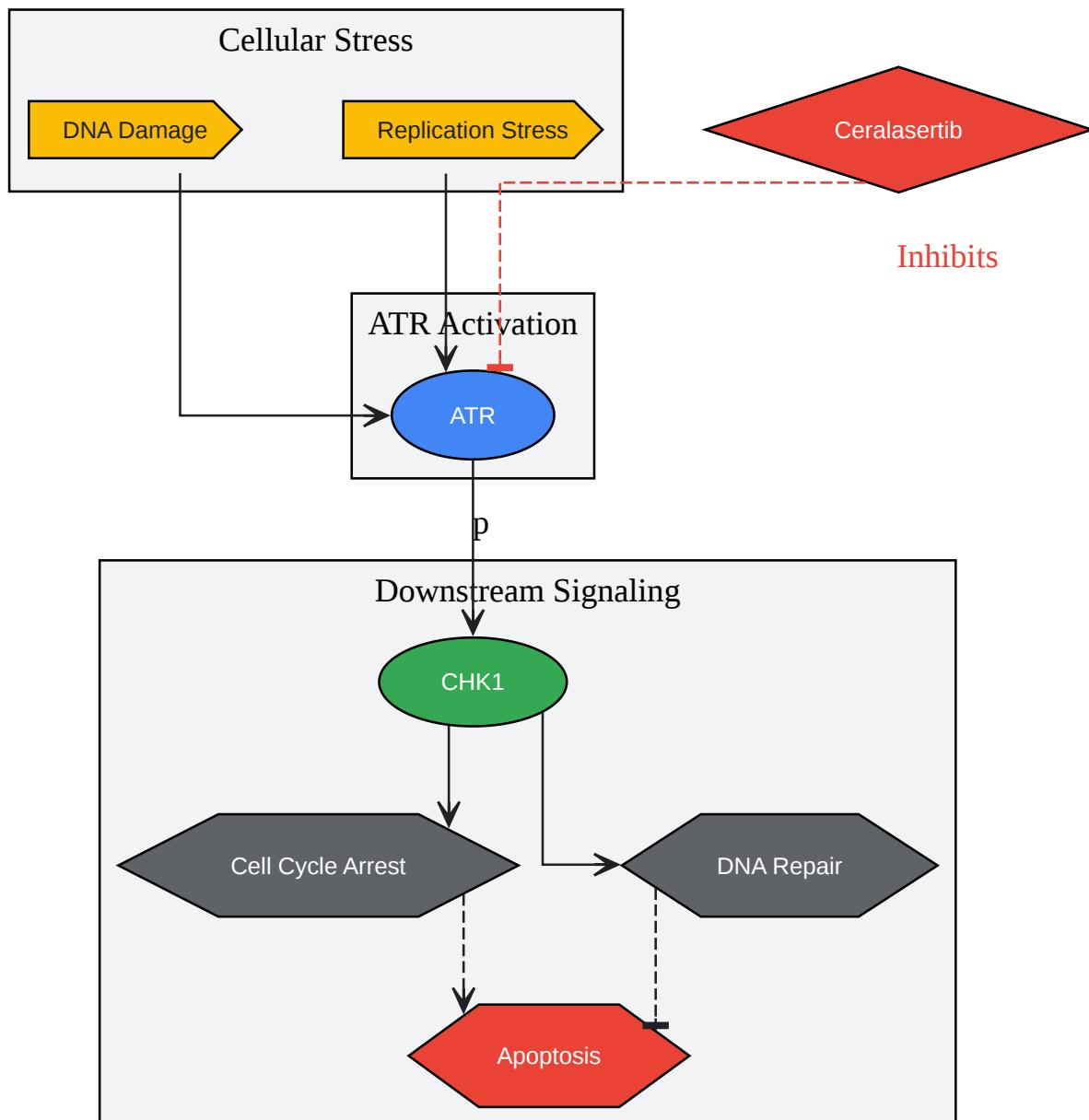
Compound of Interest

Compound Name: **Ceralasertib**
Cat. No.: **B560106**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction


Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^{[1][2]} ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in repairing stalled replication forks and associated DNA double-strand breaks.^{[3][4]} By inhibiting ATR, **Ceralasertib** prevents the downstream phosphorylation of CHK1, disrupting DNA damage checkpoint activation and repair, ultimately leading to tumor cell apoptosis.^[4] This targeted mechanism has shown promise in the treatment of various cancers, particularly those with existing DNA repair deficiencies.^[5]

This technical guide provides a comprehensive overview of the investigations into the potential off-target effects of **Ceralasertib**. A thorough understanding of a drug's selectivity profile is paramount for predicting its therapeutic index and potential clinical toxicities. This document summarizes the available quantitative data on **Ceralasertib**'s kinase selectivity, details the experimental protocols used for these assessments, and presents the clinical safety profile observed in human trials.

On-Target Activity: The ATR Signaling Pathway

Ceralasertib's primary mechanism of action is the inhibition of the ATR kinase. In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of

downstream targets, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, **Ceralasertib** effectively short-circuits this critical repair pathway.

[Click to download full resolution via product page](#)

Figure 1: Ceralasertib's On-Target ATR Inhibition Pathway.

Off-Target Kinase Selectivity

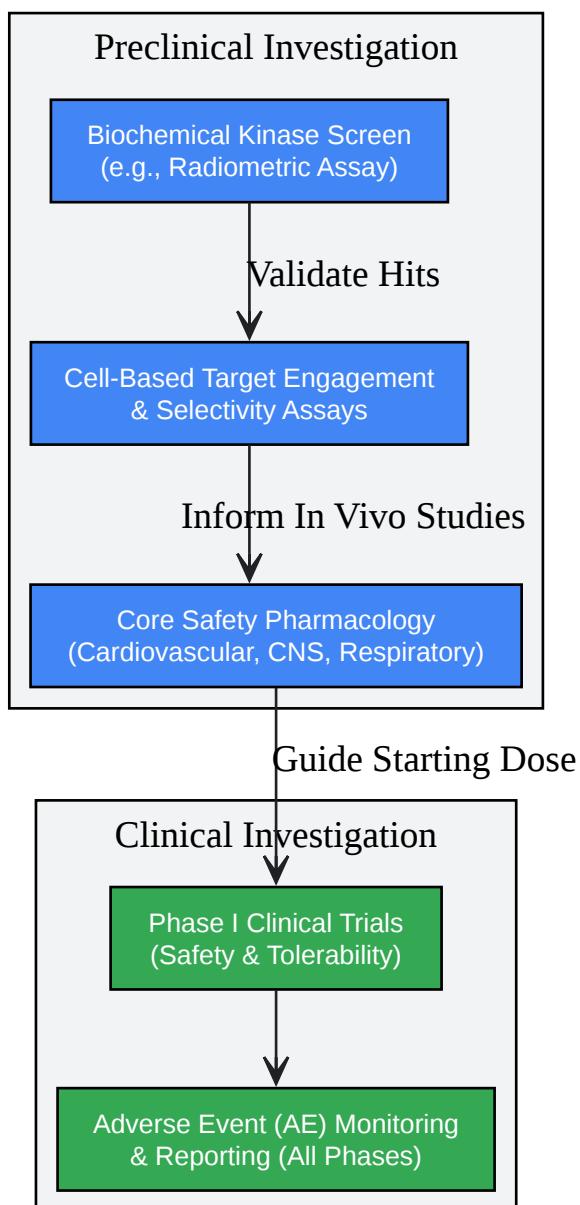
A critical aspect of preclinical drug development is the assessment of selectivity against a broad panel of kinases to identify potential off-target liabilities. **Ceralasertib** has demonstrated a high degree of selectivity for ATR.

Kinome Scan Data

In a broad in vitro kinase assay screen against 442 kinases, **Ceralasertib** at a concentration of 1 μ M did not show greater than 50% inhibition for any of the kinases tested.^[1] The most closely related kinases to ATR are other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. **Ceralasertib** shows a significant selectivity margin against these family members.^{[1][5][6]}

Kinase	Ceralasertib (AZD6738) IC50 (nM)	Berzosertib (VE- 822) IC50 (nM)	Elimusertib (BAY 1895344) IC50 (nM)
ATR	1 ^{[5][7]}	19 ^[5]	7 ^[5]
ATM	>5000 ^[5]	2600 ^[5]	1420 ^[5]
DNA-PK	>5000 ^[5]	18100 ^[5]	332 ^[5]
mTOR	5700 (GI50) ^{[5][6]}	>1000 ^[5]	~427 (61-fold selective over ATR) ^[5]
PI3K γ	>5000 ^[5]	220 ^[5]	3270 ^[5]

Table 1: Comparative Kinase Selectivity Profile of ATR Inhibitors.^[5]


Note: Assay conditions may vary between studies. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 represents the concentration required to inhibit cell growth by 50%.

The data clearly indicates **Ceralasertib**'s high potency for ATR and significant selectivity against other PIKK family members. The nearest identified off-target hit is mTOR, with a GI50 value of 5.7 μ M, which is not considered relevant at maximum clinical doses.^{[5][6]}

Experimental Protocols for Off-Target Investigation

While specific internal standard operating procedures are proprietary, the following sections describe the generalized methodologies employed for assessing kinase selectivity and off-target effects, based on published literature for **Ceralasertib**.^[8]

Workflow for Off-Target Effect Investigation

[Click to download full resolution via product page](#)

Figure 2: General Workflow for Investigating Off-Target Effects.

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of **Ceralasertib** against a large, diverse panel of purified protein kinases.

Methodology: Radiometric kinase assays are a common standard for this purpose.

- Reagents and Materials:

- Purified recombinant kinases (panel of >400).
- Specific peptide or protein substrates for each kinase.
- **Ceralasertib** at a fixed concentration (e.g., 1 μ M) and in serial dilutions for IC50 determination of any identified hits.
- [γ -³²P]ATP or [γ -³³P]ATP.
- Kinase reaction buffer (typically contains MgCl₂, ATP, and a buffer such as HEPES).
- Phosphocellulose paper or membrane.
- Scintillation counter.

- Procedure:

1. Kinase reactions are set up in a multi-well plate format.
2. Each well contains the specific kinase, its substrate, and the kinase reaction buffer.
3. **Ceralasertib** (or vehicle control) is added to the wells and pre-incubated with the kinase.
4. The reaction is initiated by the addition of [γ -³²P]ATP.
5. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

6. The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
7. The paper is washed extensively to remove unincorporated [γ -³²P]ATP.
8. The amount of radioactivity incorporated into the substrate (trapped on the paper) is quantified using a scintillation counter.
9. The percentage of inhibition is calculated by comparing the radioactivity in the **Ceralasertib**-treated wells to the vehicle control wells.

Protocol 2: PIKK Family Selectivity (Cell-Based Assay)

Objective: To assess the inhibitory activity of **Ceralasertib** against related PIKK family members (ATM, DNA-PK, mTOR) within a cellular context.

Methodology: Immunoblotting for specific phosphorylation events downstream of each kinase.

- Reagents and Materials:
 - Cancer cell line (e.g., H460).
 - **Ceralasertib** in serial dilutions.
 - Specific activators for each pathway (e.g., etoposide for ATM/DNA-PK, serum for mTOR).
 - Cell lysis buffer.
 - Primary antibodies against: pCHK1 (ATR target), pKAP1 (ATM target), pDNA-PKcs (DNA-PK target), pS6K (mTOR target), and total protein controls.
 - Secondary antibodies (HRP-conjugated).
 - Chemiluminescence substrate.
 - Protein electrophoresis and Western blotting equipment.
- Procedure:
 1. Cells are seeded in multi-well plates and allowed to adhere.

2. Cells are pre-treated with serial dilutions of **Ceralasertib** for a specified time (e.g., 1-2 hours).
3. The respective pathways are activated (e.g., by adding etoposide or serum).
4. After a defined incubation period, cells are harvested and lysed.
5. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
6. Proteins are transferred to a PVDF membrane.
7. The membrane is blocked and then incubated with the primary antibodies overnight.
8. The membrane is washed and incubated with secondary antibodies.
9. The signal is detected using a chemiluminescence substrate and an imaging system.
10. Band intensities are quantified, and IC₅₀ values are calculated based on the inhibition of substrate phosphorylation.

Other Off-Target Considerations

A recent study has identified **Ceralasertib** as a substrate for the ATP-binding cassette (ABC) multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).^[9] Overexpression of these transporters in cancer cells can lead to reduced intracellular drug accumulation and consequently, resistance to **Ceralasertib**. While this is not a direct inhibitory off-target effect, it is an important interaction that can impact therapeutic efficacy.^[9]

Clinical Safety Profile and Observed Adverse Events

The clinical safety profile of **Ceralasertib** has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other agents.^{[1][2]} The most frequently reported adverse events are hematological, which are considered on-target toxicities related to the role of the DDR pathway in hematopoiesis.

Common Treatment-Emergent Adverse Events (Any Grade)

Adverse Event	Frequency (%) - Combination with Durvalumab[3][8]	Frequency (%) - Combination with Paclitaxel[5]	Frequency (%) - Combination with Carboplatin[10]
Anemia	35.5	47	39 (Grade ≥ 3)
Thrombocytopenia	35.5	37	36 (Grade ≥ 3)
Neutropenia	6.7	68	25 (Grade ≥ 3)
Fatigue	71.0	17	N/A
Nausea	64.5	30	N/A
Anorexia	61.3	30	N/A
Vomiting	N/A	12	N/A

Table 2: Summary of Common Adverse Events from Selected **Ceralasertib** Clinical Trials.

Note: Frequencies can vary depending on the combination therapy and patient population.

Dose-limiting toxicities are primarily hematologic, with thrombocytopenia being a common dose-limiting toxicity.[1][10] Non-hematologic toxicities such as fatigue and gastrointestinal issues are also frequently observed but are generally manageable.[3][11]

Conclusion

The comprehensive investigation into the off-target effects of **Ceralasertib** reveals a highly selective kinase inhibitor. Preclinical data from broad kinase screening demonstrates an excellent selectivity profile, with minimal activity against over 400 other kinases.[1] The nearest off-target, mTOR, is inhibited at concentrations significantly higher than those required for ATR inhibition, suggesting a wide therapeutic window with respect to off-target kinase effects.[5][6] The observed clinical adverse events, predominantly hematological, are consistent with the on-target mechanism of ATR inhibition. This strong selectivity profile, coupled with a manageable safety profile, supports the continued development of **Ceralasertib** as a promising targeted

cancer therapy. Further research, however, should consider the impact of drug transporters like P-gp and BCRP on **Ceralasertib**'s efficacy in resistant tumors.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ceralasertib: An In-depth Investigation of Potential Off-Target Effects]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560106#ceralasertib-potential-off-target-effects-investigation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com